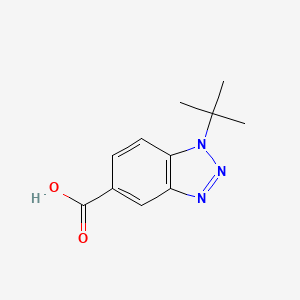

1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is characterized by a benzotriazole core, which is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

The synthesis of benzotriazole derivatives, including “this compound”, is typically achieved from 1H-benzotriazole . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes it a versatile synthetic auxiliary with a unique set of physicochemical properties .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13N3O2/c1-2-3-6-14-10-5-4-8 (11 (15)16)7-9 (10)12-13-14/h4-5,7H,2-3,6H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The benzotriazole fragment in “this compound” is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes it a versatile synthetic auxiliary with a unique set of physicochemical properties . It can be used in a variety of chemical reactions, enabling difficult synthetic transformations .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 219.24 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Esters Synthesis : The tert-butyl esters of heterocyclic carboxylic acids, including 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid, can be synthesized using tert-butyl trichloroacetimidate, showing their importance in organic synthesis processes (Fritsche, Deguara, & Lehr, 2006).

- Peptide Coupling : Active ester intermediates involving derivatives of this compound have been used in peptide coupling reactions, illustrating their role in the formation of complex organic compounds (Mahmoud et al., 2005).

- Activation of Carboxylic Acids : The activation of carboxylic acids into their esters through tert-butyl carbonates showcases a method to facilitate reactions between carboxylic acids and amines, leading to amides or peptides (Basel & Hassner, 2002).

Materials Science and Sensory Applications

- Nanofiber Construction : Tert-butyl modified carbazole derivatives have been utilized in the creation of strong blue emissive nanofibers for detecting volatile acid vapors, indicating their significance in developing fluorescent sensory materials (Sun et al., 2015).

Analytical Chemistry

- Enzymatic Synthesis : The compound has been studied for its role in the enzymatic synthesis of UV-absorbers like Tinuvin 1130, used in polymer-based materials to protect against UV radiation, demonstrating its application in green chemistry and materials science (Schroeder et al., 2007).

Mécanisme D'action

Target of Action

Benzotriazole derivatives have been reported to exhibit antibacterial activities via interactions with target enzymes or direct penetration into bacteria .

Mode of Action

It’s known that benzotriazole derivatives can act as bifunctional ligands in the synthesis of diverse dimensional coordination assemblies . This suggests that the compound may interact with its targets to form complex structures, potentially altering their function.

Result of Action

The formation of coordination assemblies suggests that the compound could potentially alter the structure and function of its target molecules .

Analyse Biochimique

Biochemical Properties

The benzotriazole fragment in 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid is known to exhibit four major properties: excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals . These properties make it interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

Benzotriazole derivatives have been shown to exhibit activity against bacterial cultures , suggesting that they may influence cell function and cellular processes.

Molecular Mechanism

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-tert-butylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)14-9-5-4-7(10(15)16)6-8(9)12-13-14/h4-6H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEIBXKCDFTGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808645.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)

![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)

![N-(2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2808661.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)

![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)